molecular formula C8H5BrClF3S B1369542 4-Chloro-3-(trifluoromethylthio)benzyl bromide CAS No. 886503-38-4

4-Chloro-3-(trifluoromethylthio)benzyl bromide

Cat. No. B1369542
M. Wt: 305.54 g/mol
InChI Key: QRIMMRPSWRLACM-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethylthio)benzyl bromide (CTBTB) is an organic compound that belongs to the family of benzyl bromides. It is a useful building block used in the synthesis of various compounds with antiviral activities .


Synthesis Analysis

CTBTB is used as a building block in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Molecular Structure Analysis

The molecular formula of CTBTB is C8H5BrClF3S. The InChI code is 1S/C8H5BrClF3S/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 . The molecular weight is 305.54 g/mol.

Scientific Research Applications

Synthesis and Chemical Transformation

4-Chloro-3-(trifluoromethylthio)benzyl bromide is utilized in various chemical syntheses. For example, it is involved in the synthesis of a new anorexigenic compound marked with carbon-14 (Pichat & Tostain, 1979). Additionally, it serves as a key intermediate in the preparation of compounds like benzyl trifluoromethyl sulfides (Kong et al., 2013), and in the generation of benzyl radicals, which have applications in organic synthesis and may lead to the formation of complex organic molecules (Jouikov & Simonet, 2010).

Catalytic and Biochemical Processes

This chemical is also used in catalytic processes, such as the catalytic benzoylation of 4-chloro-3-methylphenol sodium salt (Yang & Huang, 2007). In biochemical studies, it plays a role in the synthesis of tritium-labeled compounds like MK-886, which are important in studying biochemical pathways (SchmidtStanley et al., 1991).

Photophysical and Electrochemical Studies

In photophysical research, derivatives of this compound are investigated for their unique properties, such as mechanofluorochromism and aggregation-induced emission, which are important in the development of new materials and sensors (Weng et al., 2018). It also finds application in electrochemical methods, aiding in the understanding of electron-transfer processes in organic compounds (Kulangiappar et al., 2014).

Environmental and Health Applications

Environmental studies have utilized this compound to understand the formation and speciation of halogenated disinfection byproducts in chlorinated drinking water, contributing to water treatment research (Pan & Zhang, 2013). Additionally, its derivatives have been explored for potential anticancer activity, showing the versatility of this compound in medical research (Foye et al., 1982).

Safety And Hazards

CTBTB is classified as a dangerous substance. It has a GHS05 pictogram, with the signal word “Danger”. The hazard statement is H314, which indicates that it causes severe skin burns and eye damage. Precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection, respectively .

properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3S/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIMMRPSWRLACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)SC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethylthio)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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